molecular formula C30H36FN7O5 B8134269 ALK2-IN-4 succinate

ALK2-IN-4 succinate

Cat. No.: B8134269
M. Wt: 593.6 g/mol
InChI Key: HSNCQJZBFVYYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALK2-IN-4 succinate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to introduce the desired substituents. The final step involves the formation of the succinate salt to enhance the compound’s solubility and stability .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

ALK2-IN-4 succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

ALK2-IN-4 succinate has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the ALK2 signaling pathway and its role in various biological processes.

    Biology: Employed in cell-based assays to investigate the effects of ALK2 inhibition on cellular functions and signaling pathways.

    Medicine: Explored as a potential therapeutic agent for diseases related to dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva (FOP) and certain types of cancer.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting ALK2.

Mechanism of Action

ALK2-IN-4 succinate exerts its effects by selectively inhibiting the activity of ALK2. This inhibition disrupts the BMP signaling pathway, which plays a crucial role in the regulation of bone and tissue development. The compound binds to the ATP-binding site of ALK2, preventing the phosphorylation and activation of downstream signaling molecules such as SMAD1/5/8 .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to ALK2-IN-4 succinate include:

Uniqueness

This compound stands out due to its high potency and selectivity for ALK2, making it a valuable tool for studying BMP signaling and developing targeted therapies. Its succinate salt form also enhances its solubility and stability, which are important properties for both research and therapeutic applications .

Biological Activity

ALK2-IN-4 succinate is a small molecule compound recognized for its potent inhibitory effects on activin receptor-like kinase 2 (ALK2) , which is integral to various cellular signaling pathways, particularly those related to bone morphogenetic proteins (BMPs). This compound has garnered attention for its potential therapeutic applications in conditions associated with dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva (FOP) and certain cancers.

This compound primarily targets the ATP-binding pocket of the ALK2 enzyme. Its binding involves critical interactions, including hydrogen bonds with the hinge region of the kinase domain, effectively disrupting ALK2's enzymatic activity. This inhibition leads to a reduction in the phosphorylation of downstream signaling molecules such as SMAD1 , which is essential in mediating BMP signaling pathways.

Key Findings:

  • IC50 Value: The compound exhibits an IC50 value of approximately 384 nM , indicating moderate potency against ALK2 kinase activity in vitro.
  • Impact on Cell Signaling: Inhibition of SMAD1 phosphorylation can significantly alter cellular processes, including proliferation, differentiation, and apoptosis, which are crucial in various pathophysiological contexts.

Comparative Analysis with Other ALK2 Inhibitors

In comparison to other known ALK2 inhibitors, this compound shows enhanced selectivity towards ALK2 over closely related kinases like ALK5. Below is a summary table comparing several ALK2 inhibitors:

Compound NameMechanism of ActionIC50 Value (nM)Unique Features
This compound ALK2 inhibitor384High selectivity for ALK2
LDN-193189 ALK2 inhibitor250Selective over other ALK family members
LDN-212854 ALK2 inhibitor200Greater selectivity for ALK2 than ALK5
M4K2009 Pyrazolopyrimidine derivative150Improved potency through structural modifications
Saracatinib Dual SRC/ABL inhibitor300Potent against multiple kinases, progressing to Phase II trials for FOP

This table illustrates that while several compounds exhibit inhibitory effects on ALK2, this compound stands out due to its specific structural modifications that enhance its selectivity and potency .

In Vitro Studies

Research has demonstrated that treatment with this compound effectively inhibits BMP7-induced phosphorylation of SMAD1 in HeLa cells. This finding underscores its potential role in modulating BMP signaling pathways critical for bone development and repair.

Animal Models

In vivo studies utilizing mouse models of FOP have shown promising results. For instance, administration of this compound led to a significant reduction in heterotopic ossification compared to control groups. These findings suggest that this compound could be a viable therapeutic option for managing conditions characterized by aberrant bone formation .

Structural Insights

Recent studies have utilized X-ray crystallography to elucidate the binding interactions of this compound with the ALK2 enzyme. These structural insights reveal how specific modifications enhance binding affinity and selectivity, providing a roadmap for further drug development .

Properties

IUPAC Name

butanedioic acid;7-fluoro-6-methoxy-4-[6-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN7O.C4H6O4/c1-31-9-11-33(12-10-31)18-4-7-32(8-5-18)19-15-29-26-22(16-30-34(26)17-19)20-3-6-28-24-14-23(27)25(35-2)13-21(20)24;5-3(6)1-2-4(7)8/h3,6,13-18H,4-5,7-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNCQJZBFVYYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CN4C(=C(C=N4)C5=C6C=C(C(=CC6=NC=C5)F)OC)N=C3.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36FN7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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